2-Bromo-1-fluoropropane
Description
Structural Classification and Nomenclature of Vicinal Bromofluoropropanes
2-Bromo-1-fluoropropane, with the chemical formula C₃H₆BrF, is classified as a vicinal dihalide, or vic-dihalide. ncert.nic.in This classification signifies that the two different halogen atoms, bromine and fluorine, are bonded to adjacent carbon atoms in the propane (B168953) chain. ncert.nic.in Specifically, the fluorine atom is attached to a primary carbon (C1), and the bromine atom is attached to the adjacent secondary carbon (C2). The presence of a chiral center at the second carbon atom means that this compound can exist as a pair of enantiomers.
The nomenclature of such compounds follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). In the IUPAC system, alkyl halides are named as halosubstituted hydrocarbons. ncert.nic.in For this compound, the propane backbone is numbered to give the substituents the lowest possible locants, resulting in the name "this compound". chemspider.com
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound chemspider.com |
| Chemical Formula | C₃H₆BrF chemspider.comnih.gov |
| Molecular Weight | 140.98 g/mol nih.gov |
| CAS Number | 62122-17-2 chemspider.com |
| SMILES | CC(Br)CF nih.gov |
Significance of this compound within Halogenated Organic Chemistry
The significance of this compound in halogenated organic chemistry stems from the distinct reactivity conferred by the two different halogen atoms. The carbon-bromine bond is generally more reactive and a better leaving group in nucleophilic substitution reactions compared to the highly stable carbon-fluorine bond. This differential reactivity allows for selective chemical transformations, making this compound a valuable intermediate in the synthesis of more complex fluorinated molecules.
Bromofluoro compounds are useful starting materials for preparing monofluorinated compounds. orgsyn.org For instance, the selective reduction of the C-Br bond or elimination of hydrogen bromide can lead to the formation of valuable fluorinated products. orgsyn.org The presence of both bromine and fluorine on a simple propane skeleton provides a model system for studying reaction mechanisms, stereochemistry, and the influence of halogen atoms on molecular properties.
Overview of Academic Research Trends for Dihalogenated Propanes
Academic research on dihalogenated propanes is diverse, encompassing synthesis, reactivity studies, and environmental fate. A significant area of investigation is their use as synthetic intermediates. For example, related compounds like 2-bromo-1-chloropropane (B110360) are used in the synthesis of pharmaceuticals and agrochemicals due to their reactive bromo and chloro groups. ontosight.aisolubilityofthings.com The reactivity of these compounds is largely dictated by the halogen substituents, making them candidates for various nucleophilic substitution and elimination reactions. solubilityofthings.comcymitquimica.com
Research also focuses on the environmental impact and biodegradation of halogenated hydrocarbons. nih.gov Studies have shown that certain microorganisms can degrade chlorinated propanes under both anaerobic and aerobic conditions. microbe.com For instance, some bacterial strains can utilize 1,2-dichloropropane (B32752) (a related dihalogenated propane) and reductively dechlorinate it to propene. microbe.com While specific studies on this compound are less common, the research on analogous compounds provides a framework for understanding its potential environmental behavior.
Interdisciplinary Context and Research Imperatives for Organofluorine Compounds
Organofluorine chemistry is a major interdisciplinary field, with profound impacts on pharmaceuticals, agrochemicals, and materials science. numberanalytics.comuni-muenster.de The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced stability, lipophilicity, and bioactivity. mdpi.com It is estimated that approximately 20-25% of commercial pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. mdpi.com
The research imperative for organofluorine compounds is driven by the high demand for novel fluorinated molecules in these sectors. sioc.ac.cn Key research goals include the development of new, efficient, and selective methods for introducing fluorine into organic scaffolds. mdpi.comsioc.ac.cn Compounds like this compound, which serve as fluorinated building blocks, are crucial in this endeavor. smolecule.com They provide access to more complex fluorinated structures that are candidates for new drugs and advanced materials. orgsyn.orgsmolecule.com The study of such compounds contributes to the fundamental understanding of fluorine's unique effects on molecular properties and reactivity, which is essential for the rational design of next-generation functional molecules. uni-muenster.deacs.org
Structure
3D Structure
Properties
CAS No. |
62122-17-2 |
|---|---|
Molecular Formula |
C3H6BrF |
Molecular Weight |
140.98 g/mol |
IUPAC Name |
2-bromo-1-fluoropropane |
InChI |
InChI=1S/C3H6BrF/c1-3(4)2-5/h3H,2H2,1H3 |
InChI Key |
XNWJSQBYTPAFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CF)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 1 Fluoropropane
Halogen Exchange Reactions for Regioselective Bromofluorination
Halogen exchange reactions are a cornerstone in the synthesis of mixed-halogenated alkanes, offering a pathway to introduce fluorine into a molecule by replacing another halogen. This approach is particularly useful for achieving regioselectivity that might be difficult to obtain through direct halogenation of an alkane.
Nucleophilic Substitution with Fluoride (B91410) Sources on Bromochloropropanes
The synthesis of 2-bromo-1-fluoropropane can be envisioned through a nucleophilic substitution reaction on a suitable precursor like 1-bromo-2-chloropropane (B1583154) or 2-bromo-1-chloropropane (B110360). In this scenario, a fluoride ion acts as the nucleophile, displacing a chloride or bromide ion. The success of this reaction hinges on the differential reactivity of the C-Cl and C-Br bonds and the choice of the fluoride source.
The general mechanism for this transformation is a traditional S(_N)2 or S(_N)Ar mechanism where the fluoride ion displaces a leaving group. acsgcipr.org Common nucleophilic fluoride sources include simple metal salts such as potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium salts like tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org For the reaction to be effective, the fluoride source must be sufficiently nucleophilic, which can be challenging due to the high lattice energy of metal fluorides and the strong solvation of the fluoride ion in protic solvents.
To enhance the nucleophilicity of the fluoride ion, polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often employed. Additionally, phase-transfer catalysts or crown ethers can be used to solubilize the fluoride salt and present a "naked" and more reactive fluoride ion. acsgcipr.org
Table 1: Common Fluoride Sources for Nucleophilic Substitution
| Fluoride Source | Common Abbreviation | Key Characteristics |
| Potassium Fluoride | KF | Inexpensive and common, but often requires a phase-transfer catalyst or high temperatures. |
| Cesium Fluoride | CsF | More reactive than KF due to lower lattice energy, but also more expensive. |
| Tetrabutylammonium Fluoride | TBAF | Highly soluble in organic solvents, providing a more reactive fluoride source. |
The regioselectivity of the fluorination of a bromochloropropane precursor is a critical consideration. Generally, the bromide ion is a better leaving group than the chloride ion. Therefore, in a molecule like 1-bromo-2-chloropropane, the fluoride ion would preferentially attack the carbon bearing the bromine atom. To synthesize this compound, a precursor such as 2-bromo-1-chloropropane would be necessary, where the fluoride ion would displace the chlorine at the primary carbon.
Metal Fluoride Catalysis in Fluorination Processes
Transition metal catalysis has emerged as a powerful tool for carbon-fluorine bond formation. nih.gov While more commonly applied to the synthesis of aryl fluorides, the principles can be extended to the fluorination of alkyl halides. Metal fluoride complexes can act as potent fluorinating agents or catalysts in nucleophilic fluorination reactions.
One of the most successful strategies involves the in-situ formation of a transition metal-fluorine bond, which then participates in the fluorination of the organic substrate. nih.gov Metal complexes of rhodium, for example, have been shown to catalyze nucleophilic fluorination reactions. nih.gov In such a catalytic cycle, the metal center might first coordinate to the alkyl halide. Subsequent reaction with a fluoride salt, such as KF or CsF, would lead to the formation of a metal-fluoride intermediate. Reductive elimination would then yield the fluorinated product and regenerate the catalyst.
The use of a metal catalyst can offer several advantages over traditional nucleophilic substitution, including milder reaction conditions and potentially altered regioselectivity. The choice of the metal, its ligand sphere, and the fluoride source are all critical parameters that can be tuned to optimize the reaction for a specific substrate.
Stereocontrolled Synthesis of Enantiopure this compound Isomers
The carbon atom bearing the bromine in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of enantiomerically pure forms of such molecules is of great interest, particularly in the fields of medicinal chemistry and materials science. Achieving stereocontrol in the synthesis of this compound requires a synthetic strategy that can differentiate between the two enantiomers.
One approach to stereocontrolled synthesis is through the use of chiral starting materials. For instance, an enantiomerically pure precursor, such as a chiral alcohol, can be converted to this compound through a series of stereospecific reactions.
Alternatively, asymmetric catalysis can be employed to introduce the chirality. For example, a prochiral alkene could be subjected to an enantioselective bromofluorination reaction. While this specific reaction for simple alkenes leading to this compound is not well-documented, the principle has been demonstrated in more complex systems. The combination of N-bromosuccinimide and a fluoride source in the presence of a chiral catalyst could, in principle, lead to the enantioselective formation of one enantiomer of this compound over the other. orgsyn.org The formal electrophilic addition of "BrF" to a double bond often proceeds with anti-stereospecificity. orgsyn.org
Development of Radiosynthetic Routes for [¹⁸F]-2-Bromo-1-fluoropropane Analogs
The short-lived positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) is of immense importance in positron emission tomography (PET), a powerful medical imaging technique. The development of efficient methods for the incorporation of [¹⁸F] into organic molecules is a major focus of radiopharmaceutical chemistry. A radiosynthetic route to [¹⁸F]-2-bromo-1-fluoropropane would provide a valuable synthon for the preparation of more complex PET tracers.
Given the short half-life of [¹⁸F] (approximately 110 minutes), the radiosynthesis must be rapid and high-yielding. A common strategy for [¹⁸F]-labeling is nucleophilic substitution with [¹⁸F]fluoride. A potential radiosynthetic route to [¹⁸F]-2-bromo-1-fluoropropane could involve the reaction of a suitable precursor, such as 2-bromo-1-tosyloxypropane, with [¹⁸F]fluoride. The tosylate group is an excellent leaving group, facilitating rapid nucleophilic substitution.
A similar strategy has been successfully employed for the synthesis of the analogous compound, 2-bromo-1-[¹⁸F]fluoroethane, from 1,2-dibromoethane (B42909). nih.govresearchgate.net In this procedure, 1,2-dibromoethane is reacted with [¹⁸F]fluoride complexed with a Kryptofix 2.2.2./carbonate system in acetonitrile. nih.govresearchgate.net This method provides the desired product with high radiochemical purity in a short amount of time, making it suitable for automation. nih.govresearchgate.net A similar approach could be adapted for the synthesis of [¹⁸F]-2-bromo-1-fluoropropane.
Table 2: Proposed Radiosynthetic Route for [¹⁸F]-2-Bromo-1-fluoropropane
| Precursor | Reagents | Product | Key Considerations |
| 2-bromo-1-tosyloxypropane | [¹⁸F]KF/Kryptofix 2.2.2, K₂CO₃, CH₃CN | [¹⁸F]-2-bromo-1-fluoropropane | The precursor would need to be synthesized beforehand. The reaction conditions would need to be optimized for speed and radiochemical yield. |
Exploration of Novel Reaction Pathways for Bromofluoropropane Formation
Beyond traditional halogen exchange, novel reaction pathways for the synthesis of bromofluoropropanes are being explored. One such pathway is the bromofluorination of alkenes. This reaction involves the simultaneous addition of a bromine and a fluorine atom across a double bond.
The combination of N-bromosuccinimide (NBS) as a source of electrophilic bromine and a nucleophilic fluoride source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), has been shown to be an effective reagent system for the bromofluorination of various alkenes. orgsyn.org The reaction is highly regioselective, following Markovnikov's rule, where the bromine atom adds to the less substituted carbon of the double bond and the fluorine atom adds to the more substituted carbon. orgsyn.org
To synthesize this compound via this route, one would need to start with allyl bromide. However, according to Markovnikov's rule, the addition of "BrF" to allyl bromide would be expected to yield 1,2-dibromo-1-fluoropropane. To obtain the desired this compound, an anti-Markovnikov addition of "BrF" to propene would be required. While the aforementioned NBS/Et₃N·3HF system favors Markovnikov addition, other reagent systems or catalytic methods could potentially be developed to achieve the anti-Markovnikov selectivity.
Principles of Sustainable Synthesis in Halogenated Alkane Preparation
The principles of green and sustainable chemistry are increasingly being applied to the synthesis of halogenated compounds to minimize their environmental impact. rsc.orgingentaconnect.com Traditional halogenation methods often employ hazardous reagents like elemental bromine and chlorine, and can generate significant amounts of waste. ingentaconnect.com
Sustainable approaches to the synthesis of halogenated alkanes focus on several key principles:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Halogen exchange reactions can have good atom economy, with the main byproduct being a simple salt. rsc.org
Use of Safer Reagents: Replacing hazardous elemental halogens with safer alternatives. For bromination, N-bromosuccinimide is a common alternative, although it has poor atom economy. rsc.org A greener approach is the use of halide salts, such as potassium bromide, in combination with an oxidant. rsc.org
Catalysis: The use of catalysts can enable reactions to proceed under milder conditions, reduce waste, and improve selectivity. This includes both metal-based and enzymatic catalysis. researchgate.net
Energy Efficiency: Developing reactions that can be carried out at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks: While not yet widely implemented for the synthesis of simple halogenated alkanes, the use of starting materials derived from renewable resources is a long-term goal of sustainable chemistry.
In the context of this compound synthesis, a sustainable approach would favor a catalytic halogen exchange reaction using a safe and abundant fluoride source, carried out in a non-toxic and recyclable solvent.
Detailed Mechanistic Studies of 2 Bromo 1 Fluoropropane Reactivity
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2): Kinetics and Regioselectivity
Nucleophilic substitution reactions of 2-bromo-1-fluoropropane can proceed through either a unimolecular (S(_N)1) or bimolecular (S(_N)2) pathway. The preferred mechanism is dictated by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
For this compound, a secondary alkyl halide, both S(_N)1 and S(_N)2 mechanisms are possible and often compete. The kinetics of these reactions are a key diagnostic tool. The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate (rate = k[alkyl halide]), following first-order kinetics. chemicalnote.com In contrast, the S(_N)2 reaction rate depends on the concentration of both the substrate and the nucleophile (rate = k[alkyl halide][nucleophile]), exhibiting second-order kinetics. chemicalnote.comimgroupofresearchers.com
The regioselectivity of these reactions concerns which atom is displaced. In this compound, the bromine atom is a better leaving group than the fluorine atom due to its larger size and lower bond strength with carbon. Consequently, nucleophilic attack predominantly occurs at the carbon atom bonded to the bromine.
Interactive Data Table: Comparing S(_N)1 and S(_N)2 Reactions
| Feature | S(_N)1 Reaction | S(_N)2 Reaction |
| Rate Law | rate = k[Substrate] | rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Substrate Preference | 3° > 2° > 1° | 1° > 2° > 3° |
| Stereochemistry | Racemization | Inversion of configuration |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |
The displacement of the bromine atom in this compound is influenced by both electronic and steric factors. Electronically, the carbon-bromine bond is polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. The presence of the electronegative fluorine atom on the adjacent carbon can exert an electron-withdrawing inductive effect, which can influence the stability of the transition state and any carbocation intermediate.
Steric hindrance plays a significant role in determining the reaction pathway. masterorganicchemistry.com For an S(_N)2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group (backside attack). pharmaguideline.comlibretexts.org The presence of the methyl group and the fluorine atom on the propane (B168953) chain creates some steric bulk around the reaction center, which can hinder the approach of the nucleophile. This steric hindrance makes S(_N)2 reactions slower for secondary alkyl halides compared to primary ones. chemicalnote.com In the case of a bulky nucleophile, the S(_N)1 pathway might be favored, as it involves the formation of a planar carbocation intermediate, which is less sterically hindered.
The carbon atom bonded to the bromine in this compound is a chiral center. The stereochemical outcome of a nucleophilic substitution reaction at this center is a key indicator of the reaction mechanism.
S(_N)2 reactions are known to proceed with a complete inversion of configuration at the chiral center. libretexts.orgyoutube.comlibretexts.org This is a direct consequence of the backside attack of the nucleophile, which forces the other three substituents to "flip" to the other side, much like an umbrella inverting in the wind. youtube.comyoutube.com
In contrast, S(_N)1 reactions typically lead to racemization. This occurs because the reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a mixture of both enantiomers (retention and inversion of configuration). utexas.edu However, complete racemization is not always observed, and a slight excess of the inversion product can sometimes be formed due to the leaving group transiently shielding one face of the carbocation.
In some specific cases, retention of configuration can occur through a double inversion mechanism, which involves two consecutive S(_N)2 reactions. youtube.com
Halogen-Metal Exchange Reactions and Organometallic Intermediate Formation
Halogen-metal exchange is a reaction where a halogen atom in an organic compound is replaced by a metal. wikipedia.org For this compound, the more reactive carbon-bromine bond is susceptible to this exchange. This reaction is typically carried out using organolithium reagents (like n-butyllithium or t-butyllithium) at low temperatures or with magnesium metal to form Grignard reagents. tcnj.edu
The reaction with an organolithium reagent would proceed as follows:
CH(_3)CH(Br)CH(_2)F + R-Li → CH(_3)CH(Li)CH(_2)F + R-Br
The formation of these organometallic intermediates, such as a fluorinated propyl lithium or a Grignard reagent, is synthetically valuable. These intermediates are strong nucleophiles and bases and can be used to form new carbon-carbon bonds by reacting with various electrophiles. tcnj.edu The stability of these organometallic intermediates is a critical factor, and the presence of the fluorine atom can influence their reactivity and stability.
Oxidation and Reduction Reactions of this compound
Detailed mechanistic studies on the oxidation and reduction of this compound are not extensively documented in publicly available literature. However, based on the known reactivity of haloalkanes, general pathways can be inferred.
Oxidation Reactions:
Oxidation of simple haloalkanes is not a common transformation. Under forcing conditions with strong oxidizing agents, complex mixtures of products can be expected due to the cleavage of C-H and C-C bonds. A plausible, though not experimentally verified, oxidation pathway could involve dehydrohalogenation. This elimination reaction, typically base-induced, would lead to the formation of haloalkenes. For this compound, dehydrobromination would be the more likely pathway due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond. The removal of a proton from either C1 or C3 would result in the formation of 1-fluoro-1-propene or 3-fluoro-1-propene, respectively.
Reduction Reactions:
The reduction of this compound is expected to proceed via reductive dehalogenation. In this process, the carbon-halogen bond is cleaved, and the halogen is replaced by a hydrogen atom. Given the significant difference in bond strength between the C-Br and C-F bonds, the C-Br bond is considerably more susceptible to reduction.
Common reducing agents for haloalkanes include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as dissolving metal reductions (e.g., sodium in ethanol) and catalytic hydrogenation. The general mechanism for reduction with a hydride reagent involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon atom bearing the halogen, displacing the halide ion.
For this compound, the expected major product of reduction would be 1-fluoropropane, resulting from the selective cleavage of the C-Br bond.
Table 1: Predicted Products of Oxidation and Reduction of this compound
| Reaction Type | Reagent/Condition | Predicted Major Product(s) |
| Oxidation | Strong Base (e.g., KOH/EtOH) | 1-fluoro-1-propene, 3-fluoro-1-propene |
| Reduction | Metal Hydride (e.g., LiAlH₄) | 1-fluoropropane |
Comparative Reactivity Studies of this compound with Related Vicinal Dihalogenoalkanes
Systematic comparative reactivity studies detailing the kinetics and product distributions for this compound alongside other vicinal dihaloalkanes are scarce. However, the relative reactivity can be predicted based on fundamental principles of organic chemistry, primarily the nature of the carbon-halogen bond.
The reactivity of haloalkanes in both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions is largely governed by two key factors:
Carbon-Halogen Bond Strength: Weaker bonds are more easily broken, leading to higher reaction rates.
Leaving Group Ability: The stability of the departing halide ion influences the rate of reaction. More stable anions are better leaving groups.
The carbon-halogen bond strength decreases down the group in the periodic table: C-F > C-Cl > C-Br > C-I. kerala.gov.in Consequently, the reactivity of haloalkanes follows the reverse order: R-I > R-Br > R-Cl > R-F. kerala.gov.in This trend is due to the lower energy required to cleave the C-X bond for heavier halogens.
Reactivity in Nucleophilic Substitution and Elimination Reactions:
This compound vs. 1,2-Dichloropropane (B32752): The C-Br bond is weaker than the C-Cl bond. Therefore, this compound is expected to be more reactive at the C2 position (bearing the bromine atom) than 1,2-dichloropropane at either of its chlorinated carbons. In a reaction like dehydrohalogenation, the initial and likely rate-determining step for this compound would be the loss of HBr, which is energetically more favorable than the loss of HCl from 1,2-dichloropropane.
Table 2: Comparison of Carbon-Halogen Bond Properties and Predicted Relative Reactivity
| Compound | C-X Bond(s) Present | Bond Dissociation Energy (approx. kJ/mol) | Predicted Relative Reactivity |
| This compound | C-F, C-Br | C-F: ~485, C-Br: ~285 | Intermediate |
| 1,2-Dibromopropane | C-Br, C-Br | C-Br: ~285 | High |
| 1,2-Dichloropropane | C-Cl, C-Cl | C-Cl: ~340 | Low |
Conformational Landscape and Stereochemical Dynamics of 2 Bromo 1 Fluoropropane
Conformational Isomerism: Gauche and Anti Rotamer Preferences
Rotation about the C1-C2 bond in 2-bromo-1-fluoropropane gives rise to three distinct staggered conformations, known as rotamers or conformational isomers. These are the most stable arrangements as they minimize torsional strain. The rotamers are identified by the dihedral angle between the fluorine atom on C1 and the bromine atom on C2.
Anti-periplanar (Anti) Conformer: In this arrangement, the fluorine and bromine atoms are positioned 180° apart. This conformation typically minimizes steric hindrance between the largest substituents.
Synclinal (Gauche) Conformers: Two gauche conformers exist where the fluorine and bromine atoms have a dihedral angle of approximately 60°. These conformers are enantiomeric (mirror images) of each other.
In simple systems like 1,2-difluoroethane (B1293797), the gauche conformation is unusually more stable than the anti conformation, a phenomenon known as the gauche effect. wikipedia.orgchemeurope.com However, for 1,2-disubstituted ethanes with larger halogens (Cl, Br, I), the anti conformer is generally preferred. nih.gov This shift is attributed to the increasing size of the halogen atoms, which introduces significant steric repulsion (also known as Pauli repulsion) that outweighs the electronic factors favoring the gauche arrangement. nih.gov Given the considerable size of the bromine atom relative to fluorine, it is anticipated that the anti conformer of this compound, which places the bulky bromine and fluorine atoms furthest apart, would be the most stable rotamer.
While specific experimental thermodynamic data for this compound are not widely documented, the conformational preferences of related 1,2-dihaloethanes have been extensively studied. This comparative data is crucial for predicting the behavior of mixed-halogen systems. The energy difference between the gauche and anti conformers (ΔE = E_gauche - E_anti) illustrates the trend. A negative value indicates the gauche conformer is more stable.
Interactive Table 1: Comparative Conformational Energy Differences (ΔE) for 1,2-Dihaloethanes in the Gas Phase.
| Compound | ΔE (kJ/mol) | More Stable Conformer | Primary Reason |
| 1,2-Difluoroethane | -2.4 to -3.4 | Gauche | Gauche Effect (Hyperconjugation) |
| 1,2-Dichloroethane | +5.0 | Anti | Steric Repulsion |
| 1,2-Dibromoethane (B42909) | +7.1 | Anti | Steric Repulsion |
| 1,2-Diiodoethane | +8.4 | Anti | Steric Repulsion |
Note: Data compiled from various spectroscopic and computational studies. The trend clearly shows that as the halogen size increases, the stability of the anti conformer increases due to the dominance of steric repulsion over the gauche effect.
Based on this trend, for this compound, the steric repulsion introduced by the large bromine atom is expected to be a dominant factor, leading to a positive enthalpy difference between the gauche and anti forms, thus favoring the anti conformer.
The torsional potential energy surface maps the energy of the molecule as a function of the dihedral angle of rotation around the C1-C2 bond. The surface for this compound would feature energy minima corresponding to the staggered (anti and gauche) conformers and energy maxima for the eclipsed conformations which act as rotational barriers.
The global minimum on this surface is predicted to be the anti conformer, where the F-C1-C2-Br dihedral angle is 180°. Two local minima, higher in energy, would correspond to the two gauche conformers (approximately ±60°). The energy difference between the anti and gauche minima is determined by the interplay of the stereoelectronic effects and steric hindrance discussed in the following sections. The transition states between these minima are the eclipsed forms, where substituents on C1 and C2 are aligned, causing maximal torsional and steric strain.
Stereoelectronic Effects Governing Conformational Stability
The relative stability of the rotamers of this compound is not governed by steric bulk alone. It is the result of a complex interplay between several underlying stereoelectronic factors, including hyperconjugative interactions and electrostatic forces.
Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ*). This interaction is highly dependent on the geometry of the molecule, being strongest when the donor and acceptor orbitals are anti-periplanar (180° apart). nih.govst-andrews.ac.uk
In this compound, several such interactions are possible:
σC-H → σC-F: In a gauche conformer, a C2-H bond can be anti-periplanar to the C1-F bond. The donation of electron density from the σC-H orbital into the low-lying σC-F anti-bonding orbital is a significant stabilizing factor. wikipedia.org This is considered a primary driver of the gauche effect. wikipedia.orgchemeurope.com
σC-H → σ*C-Br: Similarly, a C2-H bond can align anti-periplanar to the C1-Br bond (in a different rotamer). The σC-Br orbital can also act as an acceptor, though the C-F bond is more polarized, making σC-F a better electron acceptor. researchgate.net
σC-C → σC-F/σC-Br: The C2-C3 (methyl) bond can also act as a donor to the anti-bonding orbitals of the C-F and C-Br bonds.
Computational studies on related fluoroethanes have established a ranking of hyperconjugative electron-donating ability for bonds to carbon as C–H > C–C > C–Cl > C–F. researchgate.net These stabilizing hyperconjugative interactions always favor a gauche-type arrangement where a donor bond can align anti to an acceptor bond. nih.gov
The gauche effect is the observed preference for a gauche conformation over an anti conformation in molecules with adjacent electronegative substituents, such as 1,2-difluoroethane. wikipedia.org This effect is primarily explained by the stabilizing σC-H → σ*C-F hyperconjugative interaction, which is maximized in the gauche geometry. wikipedia.orgst-andrews.ac.uk
However, in a vicinal bromofluorinated system like this compound, the situation is more complex. While the electronic stabilization from hyperconjugation still favors a gauche arrangement of the halogens, it is opposed by the significant steric repulsion between the electron clouds of the bulky bromine atom and the adjacent fluorine atom or methyl group. nih.gov Quantum chemical analyses of 1,2-dihaloethanes have shown that for larger halogens (Cl, Br, I), this steric (Pauli) repulsion becomes the dominant force, shifting the conformational preference to the anti isomer. nih.gov Therefore, in this compound, the classic gauche effect is likely overridden by steric hindrance involving the bromine atom.
Both the C-F and C-Br bonds are polar, creating bond dipoles. The alignment of these dipoles influences the conformational stability.
In the gauche conformers, the bond dipoles are oriented at a 60° angle, resulting in a larger net molecular dipole. This proximity can lead to repulsive dipole-dipole interactions, destabilizing the gauche form relative to the anti form.
The conformational equilibrium can also be sensitive to the environment. Polar solvents may preferentially stabilize the more polar gauche conformer, potentially shifting the balance away from the anti preference observed in the gas phase. wikipedia.orgresearchgate.net
Chiral Properties of this compound: Enantiomer Characterization
This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2). This carbon is bonded to four different substituents: a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and a fluoromethyl group (-CH₂F). Consequently, the molecule is non-superimposable on its mirror image, leading to the existence of a pair of enantiomers: (R)-2-bromo-1-fluoropropane and (S)-2-bromo-1-fluoropropane.
Enantiomers possess identical physical properties such as boiling point, density, and refractive index. They also exhibit identical spectroscopic signatures in achiral environments (e.g., standard NMR or IR spectroscopy). However, they can be distinguished by their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude.
The definitive characterization and assignment of the absolute configuration of each enantiomer require specialized techniques that employ a chiral environment or probe.
Methods for Enantiomer Characterization:
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers have opposite absolute configurations, they produce mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum with spectra predicted from quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously determined. This technique provides detailed information on the molecule's three-dimensional structure and conformational preferences in solution.
Chiral Chromatography: This method involves passing a racemic mixture of this compound through a chromatographic column that contains a chiral stationary phase. The two enantiomers form transient diastereomeric complexes with the stationary phase, leading to different retention times and allowing for their separation. This technique is crucial for both analytical determination of enantiomeric purity and for preparative-scale resolution of the enantiomers.
NMR Spectroscopy with Chiral Shift Reagents: In a standard NMR spectrum, the signals for (R)- and (S)-2-bromo-1-fluoropropane are indistinguishable. However, the addition of a chiral lanthanide shift reagent creates a chiral environment in the NMR tube. The reagent forms diastereomeric complexes with each enantiomer, which are no longer energetically equivalent. This results in the splitting of NMR signals into two distinct sets, one for each enantiomer, allowing for their quantification.
| Spectroscopic Technique | Expected Observation for this compound Enantiomers |
| ¹H and ¹³C NMR (achiral solvent) | A single set of peaks representing both enantiomers. |
| Infrared (IR) Spectroscopy | A single spectrum for the racemic mixture, identical to the individual enantiomers. |
| Polarimetry | Equal and opposite optical rotation values (e.g., +X° for R, -X° for S). |
| Vibrational Circular Dichroism (VCD) | Mirror-image spectra for the R and S enantiomers. |
| NMR with Chiral Shift Reagent | Splitting of corresponding proton/carbon signals into two sets of peaks. |
Diastereomeric Relationships and Interconversion Barriers
Diastereomers are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters. Since this compound possesses only a single chiral center at the C2 position, it exists only as a pair of enantiomers and does not have diastereomers.
However, each enantiomer of this compound exists as a dynamic equilibrium of multiple conformational isomers, or rotamers, due to rotation around the C1-C2 single bond. These rotamers are diastereomeric in their relationship to one another (i.e., they are non-superimposable non-mirror images). The interconversion between these conformers is typically rapid at room temperature, but the energy differences between them determine their relative populations.
Viewing the molecule down the C1-C2 bond using a Newman projection, we can identify three staggered conformers, which are energy minima, and three eclipsed conformers, which represent energy maxima (transition states). The staggered conformers are generally more stable due to reduced steric hindrance. The key dihedral angle is that between the C2-Br bond and the C1-F bond.
Anti-periplanar (Anti) Conformer: The bromine and fluorine atoms are positioned 180° apart. This conformation is often the most stable for simple alkanes as it minimizes steric repulsion between the largest groups.
Synclinal (Gauche) Conformers: The bromine and fluorine atoms are positioned approximately 60° apart. There are two such gauche conformers, which are enantiomeric to each other. In halogenated alkanes, gauche interactions can be stabilized by factors like hyperconjugation, sometimes making a gauche conformer more stable than the anti conformer (the "gauche effect").
The energy barriers between these conformers are known as rotational or interconversion barriers. While specific experimental or calculated values for this compound are not available, data from analogous compounds can provide insight into the expected magnitude of these barriers. For instance, studies on various dihaloethanes and fluorinated propanes reveal the influence of halogen size and electronegativity on these barriers. The internal rotation barrier in the related molecule 2-fluoropropane (B1329498) has been determined to be 14.9 ± 1.3 kJ/mol (3.56 ± 0.31 kcal/mol). For 1,2-dihaloethanes, there is a preference for the anti conformer for chloro, bromo, and iodo derivatives, while the gauche conformer is favored for 1,2-difluoroethane due to hyperconjugative effects.
Given these trends, it is expected that for this compound, there will be a complex interplay between the steric repulsion of the relatively large bromine atom and potential stabilizing gauche interactions involving the fluorine atom. The anti conformer, with the bulky Br and the CH₂F group furthest apart, is likely to be the most stable, but the gauche conformers would also be significantly populated.
The table below presents estimated rotational energy barriers based on data from analogous compounds to illustrate the energy landscape.
| Conformer Transition | Estimated Interconversion Barrier (kcal/mol) | Basis for Estimation |
| Gauche ↔ Anti | ~3.5 - 5.0 | Based on the rotational barrier of 2-fluoropropane (3.56 kcal/mol) and considering additional steric strain from the bromine atom. |
| Gauche ↔ Gauche' | ~5.0 - 7.0 | This transition would proceed through a high-energy eclipsed state where the Br and F atoms are nearly eclipsing the methyl group and a hydrogen, respectively. This barrier is expected to be higher than the anti-gauche transition. |
Computational Chemistry and Quantum Mechanical Modeling of 2 Bromo 1 Fluoropropane
Ab Initio and Post-Hartree-Fock Methods for Molecular Structure and Energetics
Ab initio and post-Hartree-Fock methods represent a class of high-level quantum chemical calculations that are fundamental to determining the precise molecular structure and energetic properties of molecules like 2-bromo-1-fluoropropane. wikipedia.org These methods are derived directly from theoretical principles without the inclusion of experimental data. Post-Hartree-Fock methods, in particular, are designed to improve upon the foundational Hartree-Fock (HF) method by more accurately accounting for electron correlation—the interaction and repulsion between electrons. wikipedia.orgststephens.net.in
For the accurate prediction of thermochemical data such as enthalpies of formation, bond dissociation energies, and reaction energies, high-level correlated post-Hartree-Fock methods are indispensable. Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are prominent examples of such methods. ststephens.net.inyoutube.com
MP2, the simplest of the Møller-Plesset perturbation theories, introduces electron correlation by considering the excitation of pairs of electrons from occupied to virtual orbitals. ststephens.net.in While significantly more accurate than Hartree-Fock, for systems with complex electronic structures, higher-order methods are often necessary.
The CCSD(T) method is widely regarded as the "gold standard" in computational chemistry for its ability to yield highly accurate results for single-reference systems. researchgate.netnih.gov It provides a robust treatment of electron correlation and is frequently used to benchmark other computational methods. For this compound, CCSD(T) calculations would be expected to provide definitive values for its heat of formation and the energies required to break its constituent bonds.
Table 1: Illustrative Thermochemical Data Calculation Levels This table illustrates the expected trend in accuracy for calculated thermochemical properties of this compound using different computational methods. Exact values would require specific research calculations.
| Method | Level of Theory | Expected Accuracy for Thermochemical Data |
|---|---|---|
| Hartree-Fock (HF) | Ab Initio | Baseline, neglects electron correlation |
| MP2 | Post-Hartree-Fock | Good, includes dynamic electron correlation |
| CCSD(T) | Post-Hartree-Fock | High ("Gold Standard"), very accurate |
The accuracy of any ab initio or post-Hartree-Fock calculation is intrinsically linked to the quality of the basis set used to describe the atomic orbitals. nih.gov For halogenated species like this compound, the choice of basis set is particularly critical due to the presence of a large number of electrons and the polarizable nature of bromine and fluorine.
Basis sets are sets of mathematical functions used to construct the molecular orbitals. Simple basis sets like STO-3G are minimal and computationally inexpensive but often yield less accurate results. uinmataram.ac.id More sophisticated basis sets, such as Pople-style (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), include polarization and diffuse functions. researchgate.netnih.gov Polarization functions allow for the distortion of atomic orbitals within the molecular environment, while diffuse functions are essential for describing weakly bound electrons and non-covalent interactions.
For halogenated compounds, triple-zeta basis sets (e.g., cc-pVTZ) are often recommended to achieve a balance between computational cost and accuracy. researchgate.netnih.gov The inclusion of diffuse functions is also important for accurately modeling the lone pairs of the halogen atoms. The basis set superposition error (BSSE), an artifact that can arise in calculations of interaction energies, can also be mitigated by using larger, more complete basis sets. researchgate.net
Table 2: Common Basis Sets and Their Applicability to Halogenated Compounds
| Basis Set | Description | General Effect on Accuracy for this compound |
|---|---|---|
| STO-3G | Minimal basis set | Low accuracy, suitable for preliminary calculations only. uinmataram.ac.id |
| 6-31G(d) | Split-valence with polarization on heavy atoms | Moderate accuracy, a common starting point. |
| cc-pVDZ | Correlation-consistent, double-zeta | Good accuracy for geometries. |
| cc-pVTZ | Correlation-consistent, triple-zeta | High accuracy, recommended for energetics of halogenated species. researchgate.netnih.gov |
| aug-cc-pVTZ | cc-pVTZ augmented with diffuse functions | Very high accuracy, important for anions and non-covalent interactions. nih.gov |
Density Functional Theory (DFT) Applications for Electronic Structure Analysis
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. sciepub.com Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach inherently includes electron correlation, making it a powerful tool for analyzing the electronic structure of molecules like this compound.
The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. For organohalogen systems, the selection of an appropriate functional is crucial.
Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, often provide improved accuracy for a wide range of chemical properties. The B3LYP functional is a popular and widely used hybrid functional, but its performance can be system-dependent. nih.gov For systems where delocalization is important, hybrid functionals like PBE0 are often recommended. stackexchange.com
For interactions involving halogens, especially non-covalent ones, dispersion corrections (e.g., Grimme's -D3 correction) are often added to standard functionals to account for van der Waals forces. Functionals specifically parameterized for thermochemistry and kinetics, such as the M06 suite of functionals, have also shown good performance for organometallic and main-group chemistry. nih.gov Benchmarking studies have shown that for bromide-binding energies, functionals like B97-1 and PBEKCIS can yield excellent results. nih.gov
DFT is widely used to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman active modes of a molecule. These calculations are essential for interpreting experimental spectra and for confirming that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). sciepub.comresearchgate.net
For this compound, DFT calculations can predict the frequencies and intensities of its fundamental vibrational modes. This information can be used to assign the peaks in an experimental IR or Raman spectrum to specific molecular motions, such as C-H stretches, C-C stretches, and the characteristic C-Br and C-F stretching and bending modes. Comparing the computed spectrum with the experimental one provides a valuable validation of the computational model. For instance, studies on the related molecule 2-fluoropropane (B1329498) have successfully used computational methods to analyze its vibrational and rotational spectra. rsc.org
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a powerful interpretive tool used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding that aligns with Lewis structures. fluorine1.ruwisc.edu NBO analysis examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals to quantify delocalization and hyperconjugative effects. fluorine1.ru
For this compound, NBO analysis can provide detailed insights into its bonding. It can be used to:
Determine atomic charges and bond polarities: NBO analysis can quantify the partial positive charge on the carbon atoms bonded to the electronegative fluorine and bromine, and the partial negative charges on the halogen atoms themselves.
Analyze hybridization: It provides the hybridization of each atom's bonding orbitals (e.g., the sp³ character of the central carbon).
Quantify hyperconjugation: A key application is the analysis of hyperconjugative interactions. For example, the donation of electron density from a C-H or C-C sigma (σ) bonding orbital to the antibonding sigma-star (σ*) orbital of the C-Br or C-F bond can be quantified. These interactions contribute to the stability of the molecule. The energy of these donor-acceptor interactions can be estimated using second-order perturbation theory within the NBO framework. fluorine1.ru
The polarization of the NBOs themselves is also informative. In the C-F bond, the bonding NBO is expected to be heavily polarized towards the highly electronegative fluorine atom, while the corresponding antibonding NBO would be polarized towards the carbon atom. youtube.com
Molecular Mechanics and Molecular Dynamics Simulations of Conformational Landscapes
The conformational landscape of this compound is of significant interest in understanding its reactivity and physical properties. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to explore these landscapes. nih.gov While specific studies on this compound are not abundant in the readily available literature, the principles of applying these methods can be understood from studies on similar small haloalkanes.
MM methods utilize classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. This approach allows for the rapid calculation of energies for a vast number of conformations, making it suitable for initial explorations of the conformational space. For this compound, a force field would be parameterized to accurately describe the interactions between the atoms, including bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. By systematically rotating the C-C bonds, a potential energy surface can be generated, revealing the low-energy staggered conformations and the high-energy eclipsed conformations.
MD simulations build upon MM by introducing the element of time, solving Newton's equations of motion for the atoms in the system. nih.gov This provides a dynamic picture of how the molecule explores its conformational space at a given temperature. An MD simulation of this compound would reveal the frequencies of transitions between different conformational minima and the average populations of each conformer at equilibrium. This information is crucial for understanding which conformations are most likely to be present and participate in chemical reactions.
Table 1: Hypothetical Conformational Analysis of this compound using Molecular Mechanics
| Conformer | Dihedral Angle (F-C1-C2-Br) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | 180° | 0.00 | 65 |
| Gauche 1 | 60° | 0.85 | 17.5 |
| Gauche 2 | -60° | 0.85 | 17.5 |
Note: This data is hypothetical and for illustrative purposes, based on principles of conformational analysis of similar haloalkanes.
Reaction Path Characterization and Transition State Analysis using Computational Methods
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including those involving this compound. dntb.gov.ua By mapping the potential energy surface along a reaction coordinate, it is possible to identify the minimum energy path that connects reactants to products. This path includes the transition state (TS), which is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio methods, are typically employed for accurate reaction path characterization. sciepub.comsciepub.com For a reaction involving this compound, such as an elimination or substitution reaction, these methods can be used to locate the geometry of the transition state. A key characteristic of a true transition state on the potential energy surface is that it is a first-order saddle point, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. sciepub.com This unique direction is associated with a single imaginary vibrational frequency in the calculated vibrational spectrum of the transition state structure. sciepub.com
For instance, in a hypothetical E2 elimination reaction of this compound, computational methods could be used to model the approach of a base, the abstraction of a proton, the formation of a double bond, and the departure of the bromide leaving group. The geometry of the transition state would reveal the extent of bond breaking and bond formation at the saddle point. Furthermore, the calculated energy of the transition state relative to the reactants provides the activation energy (Ea) of the reaction, a critical parameter for understanding reaction kinetics. sciepub.com
Table 2: Hypothetical Transition State Properties for the E2 Elimination of this compound
| Parameter | Value |
| Method | DFT (B3LYP/6-311+G(d,p)) |
| Imaginary Frequency | -350 cm⁻¹ |
| Activation Energy (Ea) | 20.5 kcal/mol |
| Key Bond Distances in TS | |
| C-H (being broken) | 1.5 Å |
| C=C (being formed) | 1.4 Å |
| C-Br (being broken) | 2.4 Å |
Note: This data is hypothetical and for illustrative purposes, based on computational studies of elimination reactions of similar haloalkanes. sciepub.com
Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state indeed connects the desired reactants and products on the potential energy surface. sciepub.com These computational approaches provide a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone.
Advanced Spectroscopic Analysis and Structural Elucidation of 2 Bromo 1 Fluoropropane
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 2-bromo-1-fluoropropane. These vibrations, which include stretching, bending, and torsional modes, are unique to the molecule's structure and the specific bonds it contains, such as C-H, C-C, C-F, and C-Br.
Gas-Phase and Condensed-Phase Spectral Interpretation
The physical state of a sample significantly influences its vibrational spectrum. In the gas phase, molecules are relatively isolated, allowing for rotational fine structure to be observed. The gas-phase FT-IR spectrum of this compound is expected to show sharp, well-defined absorption bands corresponding to its fundamental vibrational modes.
In the condensed phase (liquid), intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, become significant. These interactions lead to a loss of rotational freedom and cause a broadening of the vibrational bands. researchgate.net Spectral peaks in the liquid phase are also often shifted to lower frequencies (red-shifted) compared to the gas phase due to these intermolecular forces. A comparison of the gas and condensed-phase spectra can, therefore, provide insights into the nature and strength of intermolecular forces at play.
Table 1: Predicted Vibrational Modes for this compound and Phase Effects
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Phase Effect (Gas vs. Liquid) |
|---|---|---|
| C-H Stretch | 2850-3000 | Broadening and slight red-shift in liquid phase. |
| CH₂/CH₃ Bend | 1350-1470 | Minor broadening in liquid phase. |
| C-F Stretch | 1000-1400 | Sensitive to environment; broadening and potential shift in liquid phase. |
| C-C Stretch | 800-1200 | Relatively insensitive to phase change. |
| C-Br Stretch | 500-650 | Broadening and potential shift due to intermolecular interactions. |
Temperature-Dependent Vibrational Spectroscopy for Conformational Studies
Rotation around the central C-C bond in this compound gives rise to different rotational isomers, or conformers. These conformers, which exist in equilibrium, have distinct potential energies and unique vibrational spectra.
By recording FT-IR or Raman spectra at varying temperatures, it is possible to study this conformational equilibrium. According to the Boltzmann distribution, the population of the higher-energy conformer(s) will increase relative to the more stable, lower-energy conformer as the temperature is raised. This change in population results in a corresponding change in the relative intensities of their respective vibrational bands. By analyzing these intensity changes, the enthalpy difference between the conformers can be determined, providing valuable information about the molecule's conformational stability and the energetic barriers to rotation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Stereochemical Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity of atoms in a molecule. For this compound, multi-nuclear NMR provides a complete picture of the proton, carbon, and fluorine environments.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Assignments
The structure of this compound (CH₃-CHBr-CH₂F) contains three distinct carbon environments and three unique proton environments, along with a single fluorine environment.
¹H NMR: The proton NMR spectrum is predicted to show three distinct signals. The methyl (CH₃) protons would appear as a doublet due to coupling with the adjacent methine proton. The methine (CHBr) proton would be the most complex, appearing as a multiplet due to coupling with both the methyl and methylene (B1212753) protons. The methylene (CH₂F) protons would appear as a doublet of triplets, as they are coupled to the adjacent methine proton and the geminal fluorine atom. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms. docbrown.infochemicalbook.comchegg.com
¹³C NMR: The carbon NMR spectrum is expected to display three signals, one for each unique carbon atom (CH₃, CHBr, and CH₂F). The carbon bonded to fluorine (CH₂F) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbon bonded to bromine (CHBr) will also be significantly downfield. docbrown.infochemicalbook.com
¹⁹F NMR: Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. wikipedia.orgaiinmr.com The spectrum for this compound would show a single signal for the fluorine environment. This signal would be split into a triplet by the two adjacent protons of the methylene (CH₂F) group. wikipedia.orgscribd.com
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Proton/Carbon Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |
|---|---|---|---|---|
| ¹H | -CH ₃ | ~1.7 | Doublet (d) | ³JHH with CHBr |
| ¹H | -CH Br- | ~4.2 | Multiplet (m) | ³JHH with CH₃ and CH₂F |
| ¹H | -CH ₂F | ~4.5 | Doublet of Triplets (dt) | ³JHH with CHBr, ²JHF with F |
| ¹³C | -C H₃ | ~20-30 | Singlet | - |
| ¹³C | -C HBr- | ~40-50 | Singlet | ²JCF with F |
| ¹³C | -C H₂F | ~80-90 | Doublet (d) | ¹JCF with F |
| ¹⁹F | -CH₂F | ~ -200 to -220 | Triplet (t) | ²JHF with CH₂ |
Chiral NMR Techniques for Enantiomeric Excess Determination
The central carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. However, chiral NMR techniques can be employed to determine the enantiomeric excess (ee) of a sample.
This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govresearchgate.net A CSA forms transient, diastereomeric complexes with each enantiomer. Since diastereomers have different physical properties, their corresponding nuclei become chemically non-equivalent and may exhibit separate signals in the NMR spectrum. nih.gov The integration of these distinct signals (often in ¹H or ¹⁹F NMR) allows for the direct quantification of the ratio of the two enantiomers, and thus the calculation of the enantiomeric excess. scispace.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to determine the elemental composition of this compound with high accuracy. A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (50.7% and 49.3%, respectively). docbrown.info This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass units (m/z) and having a relative intensity ratio of approximately 1:1. docbrown.infoyoutube.com
The molecular ion of this compound is energetically unstable and will break apart into smaller, charged fragments. libretexts.org The fragmentation pattern is a molecular fingerprint that provides structural information.
Table 3: Predicted HRMS Data and Fragmentation for this compound
| Ion | Formula | Predicted Exact Mass (m/z) | Comments |
|---|---|---|---|
| [M]⁺ | [C₃H₆⁷⁹BrF]⁺ | 139.9637 | Molecular ion with ⁷⁹Br isotope. |
| [M+2]⁺ | [C₃H₆⁸¹BrF]⁺ | 141.9616 | Molecular ion with ⁸¹Br isotope. Intensity is ~97% of M⁺. |
| [M-F]⁺ | [C₃H₆Br]⁺ | 120.9656 / 122.9635 | Loss of a fluorine radical. Isotopic pair observed. |
| [M-Br]⁺ | [C₃H₆F]⁺ | 61.0450 | Loss of a bromine radical. This is often a prominent peak. libretexts.org |
| [M-HBr]⁺ | [C₃H₅F]⁺ | 60.0372 | Loss of hydrogen bromide. |
| [CH₂F]⁺ | [CH₂F]⁺ | 33.0137 | Fragment from C-C bond cleavage. |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. The process involves directing X-rays onto a single crystal of a compound. The subsequent diffraction pattern of the X-rays is analyzed to generate a three-dimensional model of the electron density, from which atomic positions, bond lengths, and bond angles can be deduced with high precision.
For this compound, a search of crystallographic databases and scientific literature did not yield any studies where its crystal structure has been determined. Consequently, experimental data on its solid-state conformation, intermolecular interactions, and packing in the crystalline lattice are not available.
Electron Diffraction and Microwave Spectroscopy for Gas-Phase Structures
Gas-phase structural analysis provides insights into the intrinsic geometry of a molecule, free from the effects of intermolecular forces present in the solid state. Electron diffraction and microwave spectroscopy are the primary methods for these investigations.
Electron Diffraction: This technique involves firing a beam of electrons through a gaseous sample. The diffraction of the electrons by the molecules provides information about the internuclear distances. Analysis of the resulting pattern allows for the calculation of bond lengths, bond angles, and torsional angles.
Microwave Spectroscopy: This method measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. From the microwave spectrum, highly accurate rotational constants can be derived. These constants are related to the molecule's moments of inertia, which in turn depend on its mass distribution and geometry, allowing for the precise determination of bond lengths and angles.
A thorough review of relevant literature and spectroscopic databases found no published papers detailing the gas-phase structure of this compound using either electron diffraction or microwave spectroscopy. Therefore, experimentally determined rotational constants, moments of inertia, and precise geometric parameters (bond lengths and angles) for the isolated molecule are not available.
Environmental Behavior and Degradation Mechanisms of 2 Bromo 1 Fluoropropane Analogs
Atmospheric Degradation Pathways: Photochemistry and Radical Reactions
Once released into the atmosphere, halogenated propanes are subject to photochemical reactions that transform them into other chemical species. The dominant atmospheric removal processes are reactions with photochemically generated radicals and, to a lesser extent, direct photodissociation by solar radiation.
The principal degradation mechanism for many halogenated alkanes in the troposphere is their reaction with hydroxyl (OH) radicals. cdc.gov These reactions typically involve the abstraction of a hydrogen atom from the propane (B168953) backbone, leading to the formation of a haloalkyl radical. This radical then undergoes further rapid reactions, often with molecular oxygen, initiating a cascade of chemical changes. The rate of this initial hydrogen abstraction is a critical factor in determining the atmospheric lifetime of the compound. For instance, the reaction rates of OH radicals with various fluorinated and brominated alkenes have been studied extensively to understand their atmospheric chemistry. acs.orgscispace.com
Nitrate radicals (NO3), which are more prevalent in the nighttime troposphere, can also contribute to the degradation of some organic compounds. nist.govnist.gov The reactions of NO3 radicals with alkanes generally proceed via hydrogen abstraction, similar to OH radicals, although the reaction rates are typically slower. nist.gov For halogenated alkanes, the presence of electron-withdrawing halogen atoms can influence the susceptibility of C-H bonds to radical attack.
Table 1: Reactivity of Selected Halogenated Compounds with OH Radicals
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |
|---|---|---|
| (Z)-CF₃CH═CHCF₃ | (1.30 ± 0.20) x 10⁻¹³ | acs.org |
| CH₂═CHF | (3.34 ± 0.50) x 10⁻¹² | acs.org |
| CH₂═CF₂ | (1.15 ± 0.17) x 10⁻¹² | acs.org |
| HFK-447mcc | 3.1 x 10⁻¹⁵ | mdpi.com |
| HFK-465mc | 3.2 x 10⁻¹⁴ | mdpi.com |
This table presents kinetic data for the reaction of OH radicals with various fluorinated compounds to illustrate typical reaction rates. HFK stands for hydrofluoroketone.
Photodissociation, or photolysis, is the process by which a molecule is broken down by absorbing solar radiation. For many halogenated alkanes, the carbon-halogen bond can be susceptible to cleavage upon absorption of ultraviolet (UV) light. The strength of the carbon-bromine bond is generally lower than that of the carbon-fluorine bond, making brominated compounds more susceptible to photolysis. The photodissociation of bromoform (B151600) (CHBr₃), for example, is a known atmospheric process. dntb.gov.ua
The atmospheric lifetime of a compound is a measure of its persistence and is determined by the sum of all removal rates, including reaction with OH radicals, NO₃ radicals, and photolysis. For 1-bromopropane, degradation by photochemically produced hydroxyl radicals is the dominant process, with a calculated atmospheric half-life of 14 days. cdc.gov The atmospheric lifetime of 2-bromo-3,3,3-trifluoropropene (2-BTP), a related compound, is primarily controlled by its reaction with OH radicals. rsc.org Theoretical and experimental studies help in estimating these lifetimes, which are crucial for assessing the environmental impact of these substances. rsc.orgnih.gov
Table 2: Estimated Atmospheric Lifetimes of Selected Halogenated Compounds
| Compound | Estimated Atmospheric Lifetime | Primary Degradation Pathway | Reference |
|---|---|---|---|
| Perfluoro-2-methyl-3-pentanone | 4-14 days | Photolysis | nih.gov |
| 1-Bromopropane | 14 days (half-life) | Reaction with OH radicals | cdc.gov |
| HFK-465mc | ~1 year | Reaction with OH radicals | mdpi.com |
| HFK-447mcc | ~10 years | Reaction with OH radicals | mdpi.com |
This table provides examples of atmospheric lifetimes for different halogenated compounds, highlighting the variability based on chemical structure and primary degradation mechanism.
Biotransformation and Biodegradation of Halogenated Propanes
In soil and aquatic environments, microbial activity plays a significant role in the degradation of halogenated organic compounds. nih.gov Microorganisms have evolved diverse enzymatic systems to cleave carbon-halogen bonds, a process known as dehalogenation, often using the compound as a source of carbon and energy. nih.gov
Microbial dehalogenation involves the cleavage of carbon-halogen bonds. The C-F bond is the strongest carbon-halogen bond, making organofluorine compounds generally more resistant to degradation than their chlorinated or brominated counterparts. nih.gov However, microbial defluorination has been observed. nih.gov One of the best-studied examples is the hydrolytic defluorination of fluoroacetate (B1212596) by fluoroacetate dehalogenase. nih.gov
Debromination processes are also carried out by various microorganisms. mdpi.com For instance, the biodegradation of the brominated flame retardant tribromoneopentylalcohol (TBNPA) by groundwater bacteria has been shown to proceed rapidly under aerobic conditions, involving complete debromination within days. nih.gov The mechanisms for cleaving the carbon-bromine bond can be oxidative or hydrolytic, depending on the specific enzymes and environmental conditions. nih.gov
A key group of enzymes responsible for the breakdown of halogenated alkanes are the haloalkane dehalogenases. mdpi.comnih.gov These enzymes catalyze the hydrolytic conversion of haloalkanes to their corresponding alcohols, releasing a halide ion and a proton. mdpi.com The reaction mechanism typically involves a nucleophilic attack by a carboxylate group in the enzyme's active site on the carbon atom bearing the halogen. This forms a covalent ester intermediate, which is then hydrolyzed by water to release the alcohol product. mdpi.com
These dehalogenating enzymes are found in various bacteria and are crucial for the bioremediation of sites contaminated with man-made organohalogens. nih.gov The substrate specificity of these enzymes varies, with some showing a preference for brominated over chlorinated compounds. researchgate.net Besides hydrolytic dehalogenases, other enzymatic strategies for dehalogenation exist, including those involving oxidation or reduction.
Hydrolysis and Abiotic Transformation in Aqueous Environments
In addition to biological degradation, halogenated propanes can undergo abiotic transformation in aqueous environments, with hydrolysis being a primary pathway. Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.
For alkyl halides, the rate of hydrolysis is highly dependent on the structure of the compound and the nature of the halogen. Tertiary alkyl halides, such as 2-bromo-2-methylpropane, tend to undergo hydrolysis more readily than primary or secondary ones via an SN1 mechanism. rsc.org The carbon-bromine bond is more susceptible to hydrolysis than the carbon-fluorine bond due to its lower bond energy. Therefore, for a compound like 2-bromo-1-fluoropropane, hydrolysis would likely involve the cleavage of the C-Br bond to form 1-fluoro-2-propanol. The rate of this reaction can be influenced by factors such as pH and temperature. While hydrolysis of some fluorinated compounds like perfluoro-2-methyl-3-pentanone has been found to be too slow to be environmentally significant, the hydrolysis of brominated alkanes can be a relevant degradation pathway in aquatic systems. cdc.govnih.gov
Academic and Research Applications of 2 Bromo 1 Fluoropropane Derivatives
Intermediates in Advanced Organic Synthesis for Fluorinated Compounds
The presence of both a bromine and a fluorine atom makes 2-bromo-1-fluoropropane derivatives highly valuable synthons for constructing complex fluorine-containing molecules. The bromine atom can be readily displaced or converted into other functional groups, while the fluorine atom imparts unique properties to the final product.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Small, functionalized organofluorine compounds are critical for this purpose. Bromo-fluoro alkanes, such as derivatives of this compound, act as key intermediates for introducing fluorinated alkyl chains into larger, more complex bioactive molecules. benthamscience.comscispace.com The reactivity of the carbon-bromine bond allows for its participation in various coupling reactions or nucleophilic substitutions, effectively incorporating the fluoropropyl moiety into a therapeutic scaffold.
This approach is analogous to the use of similar alkyl halides, like 2-bromopropane, which are established intermediates in the synthesis of active pharmaceutical ingredients (APIs) where branched alkyl groups are desired for biological activity. atamankimya.com The fluorinated counterpart offers the added advantages associated with the C-F bond, making these derivatives sought-after precursors in the synthesis of next-generation pharmaceuticals.
Table 1: Selected Examples of Commercially Successful Fluorinated Pharmaceuticals
| Drug Name | Therapeutic Class | Role of Fluorine |
| Atorvastatin | Antihyperlipidemic | Enhances binding affinity to HMG-CoA reductase |
| Fluoxetine | Antidepressant | Blocks metabolic oxidation, increasing half-life |
| Lansoprazole | Proton-Pump Inhibitor | Modulates pKa for targeted activation in acidic environments |
| Sitagliptin | Antidiabetic | Increases metabolic stability by blocking CYP-mediated metabolism |
This table illustrates the importance of fluorine in modern pharmaceuticals, a field where building blocks derived from compounds like this compound are essential.
In agrochemical research, the incorporation of fluorine can lead to compounds with increased potency, greater environmental stability, and improved target specificity. atamankimya.com this compound derivatives can serve as starting materials for new herbicides, pesticides, and fungicides. The fluoropropyl group can be installed into various molecular frameworks to fine-tune the biological and physical properties of the research compound.
Furthermore, in the realm of materials science, fluorinated compounds are used to create specialty materials with unique properties such as thermal stability and hydrophobicity. Derivatives of this compound can be used in the synthesis of fluorinated monomers or surface modifiers, contributing to the development of advanced polymers and functional coatings.
Probes for Mechanistic Studies in Chemical Biology and Enzymology
Chemical probes are small molecules designed to study and manipulate biological systems, often by interacting with a specific protein target. mdpi.com Activity-based probes (ABPs) are a powerful class of chemical probes that typically feature a reactive group (or "warhead") designed to form a covalent bond with an enzyme, often within its active site. nih.govnih.gov This covalent labeling allows for the visualization, identification, and functional characterization of active enzymes in complex biological samples. nih.gov
Derivatives of this compound are well-suited to function as the reactive warhead component of an ABP. The carbon atom attached to the bromine is electrophilic and susceptible to attack by nucleophilic amino acid residues commonly found in enzyme active sites, such as cysteine or histidine. By incorporating the 2-bromo-1-fluoropropyl group into a molecule that also contains a reporter tag (like a fluorophore or biotin) and a linker, researchers can create customized probes to investigate specific enzyme families, such as proteases or metabolic enzymes. nih.govthermofisher.com The covalent modification by the probe provides a direct readout of enzyme activity and can be used to study enzyme mechanisms or screen for novel inhibitors.
Table 2: Hypothetical Design of an Activity-Based Probe Using a this compound Scaffold
| Probe Component | Function | Example Moiety |
| Warhead | Covalently modifies the target enzyme | 2-Bromo-1-fluoropropyl group |
| Linker | Connects the warhead to the reporter tag | Polyethylene glycol (PEG) chain |
| Reporter Tag | Enables detection and visualization | Fluorescein (for fluorescence imaging) or Biotin (for affinity purification) |
Precursors for Radiolabeled Tracers in Positron Emission Tomography (PET) Research
Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiolabeled molecules (tracers) to visualize and quantify biological processes in vivo. Fluorine-18 (B77423) (¹⁸F) is the most widely used radionuclide for PET due to its near-optimal half-life (109.8 minutes), low positron energy, and well-established radiolabeling chemistry. mdpi.com
Derivatives of this compound are excellent precursors for the synthesis of ¹⁸F-labeled PET tracers. The bromine atom serves as an effective leaving group that can be readily displaced by [¹⁸F]fluoride via a nucleophilic substitution reaction. This method is a cornerstone of modern radiochemistry for producing PET probes. rsc.org
A prominent example that illustrates this principle is the synthesis of 2-[¹⁸F]-fluoropropionic acid ([¹⁸F]-FPA), a PET tracer developed for imaging prostate cancer. nih.govnih.gov In its synthesis, the closely related precursor, methyl-2-bromopropionate, undergoes nucleophilic substitution with [¹⁸F]fluoride to produce the final radiotracer. nih.govnih.gov Preclinical studies using small-animal PET demonstrated that [¹⁸F]-FPA can successfully delineate both androgen-dependent and androgen-independent prostate tumors with high tumor-to-background contrast, showcasing its potential for clinical diagnosis. nih.govnih.gov The successful development of [¹⁸F]-FPA highlights the utility of the bromo-propane scaffold as a robust precursor for clinically relevant ¹⁸F-labeled imaging agents.
Table 3: Research Findings for the PET Tracer [¹⁸F]-FPA, Synthesized from a Bromopropionate Precursor
| Parameter | Finding | Reference |
| Precursor | Methyl-2-bromopropionate | nih.govnih.gov |
| Radiochemical Yield | 44% (decay-corrected) | nih.govnih.gov |
| Application | Imaging of prostate cancer xenografts | nih.govnih.gov |
| Imaging Quality | High tumor-to-background ratios; superior performance compared to [¹⁸F]-FDG for prostate cancer | nih.govnih.gov |
| Tumor Uptake (CWR22rv1 xenografts) | ~5.5% injected dose per gram at 1-4 hours post-injection | nih.govnih.gov |
Development of Novel Organofluorine Reagents and Catalysts for Academic Investigations
The field of organofluorine chemistry is continually evolving, with a persistent demand for new reagents and catalytic methods to introduce fluorine and fluorinated groups into molecules with high efficiency and selectivity. nih.gov Simple, readily available building blocks like this compound derivatives are foundational starting points for the development of such novel tools.
These derivatives can be transformed into a variety of useful reagents. For example, conversion to an organometallic species, such as a Grignard reagent (1-fluoro-propylmagnesium bromide) or an organolithium compound, would create a nucleophilic source of the fluoropropyl group. Such reagents would be valuable for academic investigations into the construction of complex fluorinated molecules.
Furthermore, this compound can be used to synthesize ligands for transition metal catalysis. By attaching the fluoropropyl moiety to a phosphine, amine, or heterocyclic scaffold, new ligands can be created where the fluorine atom modulates the electronic properties (e.g., Lewis basicity) of the ligand. This fine-tuning can influence the activity, selectivity, and stability of the resulting metal catalyst, enabling the discovery of new chemical transformations. The development of chiral catalysts based on this scaffold could also provide pathways to enantioselective fluorination reactions, a significant challenge in synthetic chemistry. nih.gov
Q & A
Q. How does fluorination at the 1-position alter the bioactivity of bromopropane derivatives in medicinal chemistry?
- Methodological Answer : Fluorine’s electronegativity enhances membrane permeability and metabolic stability. In vitro assays (e.g., CYP450 inhibition) compare bromo-fluoro analogs against non-fluorinated controls. Structure-activity relationship (SAR) studies using XLogP3-AA values predict pharmacokinetic profiles. In vivo toxicity screening follows OECD 423 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
